molecular formula C13H13N3S2 B11491872 1-[2-(Methylsulfanyl)phenyl]-3-pyridin-3-ylthiourea

1-[2-(Methylsulfanyl)phenyl]-3-pyridin-3-ylthiourea

Cat. No.: B11491872
M. Wt: 275.4 g/mol
InChI Key: FDTCYNFZAVQZSM-UHFFFAOYSA-N
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Description

3-[2-(METHYLSULFANYL)PHENYL]-1-(PYRIDIN-3-YL)THIOUREA is a thiourea derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiourea group attached to a pyridine ring and a phenyl ring substituted with a methylsulfanyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(METHYLSULFANYL)PHENYL]-1-(PYRIDIN-3-YL)THIOUREA typically involves the reaction of 2-(methylsulfanyl)aniline with pyridine-3-carbonyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature to slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as solvent choice, temperature, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[2-(METHYLSULFANYL)PHENYL]-1-(PYRIDIN-3-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Tin(II) chloride, iron powder, ethanol as a solvent.

    Substitution: Nucleophiles like amines or alcohols, organic solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Thiourea derivatives with different substituents on the sulfur atom.

Scientific Research Applications

3-[2-(METHYLSULFANYL)PHENYL]-1-(PYRIDIN-3-YL)THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-[2-(METHYLSULFANYL)PHENYL]-1-(PYRIDIN-3-YL)THIOUREA involves its interaction with molecular targets, particularly enzymes. The thiourea group can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. Additionally, the methylsulfanyl group can interact with thiol groups in proteins, leading to the modulation of protein function. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone
  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Uniqueness

3-[2-(METHYLSULFANYL)PHENYL]-1-(PYRIDIN-3-YL)THIOUREA is unique due to the presence of both a thiourea group and a methylsulfanyl group, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C13H13N3S2

Molecular Weight

275.4 g/mol

IUPAC Name

1-(2-methylsulfanylphenyl)-3-pyridin-3-ylthiourea

InChI

InChI=1S/C13H13N3S2/c1-18-12-7-3-2-6-11(12)16-13(17)15-10-5-4-8-14-9-10/h2-9H,1H3,(H2,15,16,17)

InChI Key

FDTCYNFZAVQZSM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=S)NC2=CN=CC=C2

Origin of Product

United States

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